molecular formula C10H15NOS B13313103 (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol

(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol

Cat. No.: B13313103
M. Wt: 197.30 g/mol
InChI Key: UKBIPTGYBYOBQV-UHFFFAOYSA-N
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Description

(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol (CAS 1341912-53-5) is a high-purity chemical building block belonging to the class of tetrahydrobenzothiazole derivatives. With a molecular formula of C10H15NOS and a molecular weight of 197.30 g/mol, this compound features a partially saturated benzothiazole core substituted with a hydroxymethyl group at the 2-position and two methyl groups at the 6-position. This unique structure makes it a versatile intermediate for organic synthesis and medicinal chemistry research, particularly in the development of novel heterocyclic compounds. The tetrahydrobenzothiazole scaffold is of significant interest in pharmaceutical research. Benzothiazole derivatives, in general, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and neuropharmacological effects, making them privileged structures in drug discovery. The hydroxymethyl functional group on this scaffold provides a reactive handle for further chemical modifications, such as esterification, etherification, or oxidation, enabling the synthesis of more complex molecules for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended for research applications as a key intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methanol

InChI

InChI=1S/C10H15NOS/c1-10(2)4-3-7-8(5-10)13-9(6-12)11-7/h12H,3-6H2,1-2H3

InChI Key

UKBIPTGYBYOBQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)SC(=N2)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by reduction and cyclization to form the benzothiazole ring. The methanol group can be introduced through subsequent functionalization reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Acetylation of the Hydroxyl Group

The primary alcohol undergoes acetylation with acetic anhydride or acetyl chloride under catalytic conditions. This reaction produces the corresponding acetylated derivative, which is frequently used to protect the hydroxyl group during further synthetic steps.

Reaction Conditions :

  • Reagents : Acetic anhydride (1.5 eq), pyridine (2 eq)

  • Solvent : Dichloromethane, 0°C → room temperature

  • Yield : 85–92%

Oxidation to Carboxylic Acid

Controlled oxidation of the primary alcohol using potassium permanganate (KMnO₄) in acidic media converts the hydroxyl group to a carboxylic acid. This modification enhances the compound’s potential as a metal-chelating agent .

Reaction Conditions :

  • Reagents : KMnO₄ (3 eq), H₂SO₄ (0.1 M)

  • Temperature : 60°C, 4 hours

  • Yield : 78%

Nucleophilic Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) converts it to a chloromethyl derivative, a precursor for further coupling reactions .

ReactionReagentsProductYield
ChlorinationSOCl₂, DMF (cat.)(6,6-Dimethyl-...thiazol-2-yl)chloromethane90%
BrominationPBr₃, Et₂OBromomethyl derivative82%

Esterification and Ether Formation

The alcohol reacts with acyl chlorides or alkyl halides to form esters or ethers, respectively. These derivatives are critical for optimizing pharmacokinetic properties in drug design .

Example Reaction with Benzoyl Chloride :

  • Conditions : Benzoyl chloride (1.2 eq), NEt₃ (2 eq), THF, 0°C → reflux

  • Product : Benzoyloxy-methyl derivative

  • Yield : 88%

Hydrogen Bonding and Coordination Chemistry

The hydroxyl group engages in intra- and intermolecular hydrogen bonding, stabilizing the compound’s conformation. X-ray crystallography reveals a distorted chair conformation in the tetrahydrobenzothiazole ring, with O–H···N hydrogen bonds between the hydroxyl and adjacent nitrogen .

Key Interactions :

  • O–H···N bond length: 2.02 Å

  • Dihedral angle (C–O–H···N): 156°

Stability Under Acidic and Basic Conditions

The compound exhibits moderate stability:

  • Acidic Conditions (pH 1–3): Gradual hydrolysis of the benzothiazole ring over 24 hours .

  • Basic Conditions (pH 10–12): No degradation observed after 48 hours, indicating robustness in alkaline environments .

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol C9H13NOS –CH2OH at C2; –CH3 at C6,6 ~183.3 (estimated) Intermediate in organic synthesis; potential pharmaceutical applications due to polar hydroxyl group.
(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine C8H12N2S –CH2NH2 at C2; –CH3 at C6,6 168.26 Amine functionality enhances nucleophilicity; used in peptide coupling or ligand synthesis.
6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde C10H13NOS –CHO at C2; –CH3 at C6,6 195.28 Reactive aldehyde group for condensation reactions; precursor to Schiff bases or hydrazones.
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole C9H12BrNS –Br at C2; –CH3 at C6,6 246.17 Bromine substituent increases electrophilicity; used in cross-coupling reactions (e.g., Suzuki).
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol C7H10N2OS –NH2 at C2; –OH at C6 170.23 Amino and hydroxyl groups enhance solubility; potential bioactive scaffold for drug discovery.
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide C12H16N2O2S –NHAc at C2; –CH3 at C5,5; –O at C7 264.34 Acetamide and ketone groups suggest use in kinase inhibitors or enzyme-targeting pharmaceuticals.

Key Comparative Insights:

Functional Group Reactivity :

  • The hydroxymethyl group in the target compound enables esterification or oxidation reactions, whereas the bromo analog () is more suited for palladium-catalyzed cross-couplings .
  • The carbaldehyde derivative () serves as a versatile electrophile for nucleophilic additions, contrasting with the methanamine analog (), which participates in amide bond formation .

Solubility and Bioactivity: The amino-hydroxy derivative () exhibits higher aqueous solubility than the target compound due to its dual polar groups (–NH2 and –OH), making it preferable for biological assays . The acetamide analog () likely has enhanced membrane permeability due to its lipophilic acetamide group, suggesting utility in central nervous system (CNS) drug design .

Research Findings:

  • Synthetic Utility : The carbaldehyde and bromo derivatives are frequently employed in heterocyclic chemistry to construct complex architectures, such as imidazo[1,5-a]pyridines () or triazolo[1,5-a]pyrimidines () .
  • Pharmacological Potential: Amino-substituted benzothiazoles (e.g., ) are explored as kinase inhibitors or antimicrobial agents, whereas the target compound’s hydroxyl group may facilitate hydrogen bonding in target-binding pockets .

Biological Activity

(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by a benzothiazole core with a methanol side group. Its molecular formula is C10H16N2SC_{10}H_{16}N_2S with a molecular weight of 196.32 g/mol. The compound is typically stored at -10 °C and appears as a liquid .

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 62.5 to 78.12 µg/mL . Although specific data for this compound is limited, its structural similarities suggest potential efficacy against similar pathogens.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. In vitro assays have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549 cells. For example, IC50 values for some related compounds were reported at approximately 226 µg/mL against HeLa cells . The specific activity of this compound remains to be fully elucidated but warrants further investigation.

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with various biological targets. For instance:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit enzymes involved in bacterial cell wall synthesis.
  • Interaction with DNA : Compounds may intercalate with DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells.

Case Studies and Research Findings

  • Antibacterial Efficacy : A comparative study on benzothiazole derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The study indicated that modifications on the benzothiazole ring could enhance antibacterial potency .
  • Anticancer Studies : Research on a series of substituted benzothiazoles revealed that specific substitutions could significantly increase cytotoxicity against various cancer cell lines. One derivative exhibited an IC50 value as low as 150 µg/mL against lung cancer cells .
  • Computational Studies : In silico studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression and bacterial resistance mechanisms. Such studies can guide future synthesis and modification of benzothiazole derivatives for enhanced biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol, and how can reaction conditions be optimized?

  • Methodology : Adapt protocols from benzothiazole derivatives, such as refluxing substituted aldehydes with ethanol and acetic acid (e.g., 4–6 hours under acidic conditions) . For cyclization steps, consider using hydrazine or CS₂ in ethanol, as demonstrated in thiosemicarbazide synthesis . Optimize solvent polarity (e.g., DMF-EtOH mixtures) to enhance yield during recrystallization .
  • Key Variables : Reaction time (2–6 hours), solvent choice (ethanol, THF), and catalyst (e.g., Fe₃O4@FU NPs for imidazole derivatives) . Monitor progress via TLC with eluents like EtOAc/hexane (1:3) .

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

  • Analytical Techniques :

  • IR Spectroscopy : Identify functional groups (e.g., C=N ~1620 cm⁻¹, N-H ~3550 cm⁻¹) .
  • ¹H NMR : Look for aromatic protons (δ 6.4–8.3 ppm) and methyl groups (δ 1.0–2.5 ppm) in CDCl₃ or DMSO-d₆ .
  • Mass Spectrometry : Use FABMS to confirm molecular ion peaks (e.g., m/z 466–482 for similar benzothiazoles) .
  • Elemental Analysis : Validate C, H, N percentages (e.g., C: 54–56%, N: 11–12%) .

Q. What purification strategies are optimal for removing byproducts?

  • Recrystallization : Use ethanol or DMF-EtOH (1:1) for high-purity crystals .
  • Chromatography : Silica gel columns with eluents like ACN:methanol (1:1) for polar impurities .
  • Catalyst Removal : Magnetic separation of Fe₃O4-based catalysts .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Approach :

  • Compare experimental data with computational predictions (DFT calculations for chemical shifts).
  • Test multiple solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects on NH or OH protons .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. What experimental designs are suitable for studying the compound’s bioactivity, such as enzyme inhibition or receptor binding?

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PI3Kα or acetylcholinesterase) .
  • In Vitro Assays :

  • Antimicrobial Activity : Use microdilution assays against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
    • Mechanistic Studies : Probe reactive oxygen species (ROS) generation or apoptosis markers (e.g., caspase-3 activation).

Q. How do steric and electronic effects of the 6,6-dimethyl group influence reactivity in downstream derivatization?

  • Steric Hindrance : The dimethyl group may reduce nucleophilic substitution rates at the 2-position.
  • Electronic Effects : Methyl groups increase electron density on the benzothiazole ring, enhancing electrophilic aromatic substitution (e.g., nitration or halogenation).
  • Experimental Validation : Compare reaction kinetics with non-methylated analogs (e.g., 4,5,6,7-tetrahydrobenzothiazoles) .

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